[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate
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Overview
Description
[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxazolidinone ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidinone ring, followed by the introduction of the fluorophenyl group and the acetate ester. Common reagents used in these reactions include fluorobenzene, oxazolidinone, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the fluorophenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate can be compared with similar compounds such as:
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in its core structure and functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a fluorophenyl group and an ether linkage but lacks the oxazolidinone ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22FNO5 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate |
InChI |
InChI=1S/C22H22FNO5/c1-15(25)29-20(17-10-12-18(23)13-11-17)8-5-9-21(26)24-19(14-28-22(24)27)16-6-3-2-4-7-16/h2-4,6-7,10-13,19-20H,5,8-9,14H2,1H3/t19-,20+/m1/s1 |
InChI Key |
RVZCOWDYEYRQKT-UXHICEINSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](CCCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=O)OC(CCCC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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